molecular formula C15H15NO3S2 B10970345 Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate

Methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B10970345
M. Wt: 321.4 g/mol
InChI Key: VPBLPEAVTDZDRY-UHFFFAOYSA-N
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Description

METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a thiophene ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its dual ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C15H15NO3S2/c1-19-15(18)13-11(6-7-20-13)16-14(17)10-8-21-12-5-3-2-4-9(10)12/h6-8H,2-5H2,1H3,(H,16,17)

InChI Key

VPBLPEAVTDZDRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

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